N-(1H-indazol-6-yl)-2-[(4-phenyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Overview
Description
N-(1H-indazol-6-yl)-2-[(4-phenyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes an indazole ring, a triazole ring, and a sulfanylacetamide moiety. The combination of these functional groups endows the compound with a range of biological activities, making it a promising candidate for drug development and other scientific research applications.
Preparation Methods
The synthesis of N-(1H-indazol-6-yl)-2-[(4-phenyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indazole and triazole intermediates, followed by their coupling through a sulfanylacetamide linkage. Common reaction conditions include the use of organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like palladium on carbon (Pd/C) or copper iodide (CuI). Industrial production methods may involve optimization of these reaction conditions to improve yield and purity, as well as the use of automated synthesis equipment to scale up the process.
Chemical Reactions Analysis
N-(1H-indazol-6-yl)-2-[(4-phenyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole or indazole rings, using reagents like alkyl halides or acyl chlorides.
Coupling Reactions: The sulfanylacetamide moiety allows for coupling reactions with various electrophiles, facilitating the formation of more complex molecules.
Scientific Research Applications
N-(1H-indazol-6-yl)-2-[(4-phenyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions to study reaction mechanisms and kinetics.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a valuable tool for biological assays and studies.
Medicine: Due to its potential therapeutic effects, it is being investigated as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical products, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1H-indazol-6-yl)-2-[(4-phenyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The indazole and triazole rings are known to interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways involved in disease progression. The sulfanylacetamide moiety may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
N-(1H-indazol-6-yl)-2-[(4-phenyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide can be compared with other similar compounds, such as:
N-(1H-indazol-6-yl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide: Lacks the pyridin-2-yl group, which may affect its biological activity and binding affinity.
N-(1H-indazol-6-yl)-2-[(4-phenyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)thio]acetamide: Similar structure but with a thioacetamide moiety instead of sulfanylacetamide, potentially altering its chemical reactivity and biological properties.
N-(1H-indazol-6-yl)-2-[(4-phenyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]propionamide: Contains a propionamide group instead of acetamide, which may influence its pharmacokinetic properties and efficacy.
Properties
IUPAC Name |
N-(1H-indazol-6-yl)-2-[(4-phenyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N7OS/c30-20(25-16-10-9-15-13-24-26-19(15)12-16)14-31-22-28-27-21(18-8-4-5-11-23-18)29(22)17-6-2-1-3-7-17/h1-13H,14H2,(H,24,26)(H,25,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKWUEIWSQBTCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC4=C(C=C3)C=NN4)C5=CC=CC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N7OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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